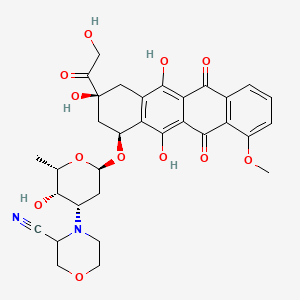
3'-Deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3'-deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin is a member of morpholines, a nitrile, a primary alpha-hydroxy ketone and a tertiary alpha-hydroxy ketone. It has a role as an antineoplastic agent. It derives from a doxorubicin.
Applications De Recherche Scientifique
Hydrolysis and Antitumor Potency
- 3'-Deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin is susceptible to hydrolysis, especially at lower pH levels, leading to the formation of N-(2-hydroxyethyl)doxorubicin and other polar products. This analogue has shown antitumor potency comparable to doxorubicin, a well-known anticancer drug (Acton et al., 1986).
Potency Against Tumors
- This compound is significantly more potent than doxorubicin against tumors in cell culture and in mice, and it remains active through various administration methods, including intraperitoneal, intravenous, or oral dosing (Acton et al., 1984).
Comparative Antitumor Activity
- Research has shown a high yield conversion of doxorubicin to 3'-deamino-3'-(2''-pyrroline-1''-yl)doxorubicin, a highly active antineoplastic agent, indicating potential use in targeted cancer therapy (Nagy, Armatis, & Schally, 1996).
Methodology for Determination in Plasma
- A method was developed for determining this compound in plasma, using high-performance liquid chromatography with fluorescence detection, which is essential for pharmacokinetic studies (Breda, Pianezzola, & Benedetti, 1992).
Dissociation of Antitumor Potency from Cardiotoxicity
- This analogue exhibits a dissociation of antitumor efficacy from cardiotoxicity, a notable advancement over doxorubicin, potentially making it a safer therapeutic option (Sikic et al., 1985).
Formation of Potent Metabolites
- Studies show that human liver microsomes can convert this drug to a more cytotoxic metabolite, PNU-159682, retaining antitumor activity in vivo (Quintieri et al., 2005).
Synthesis and Activity of Related Compounds
- Research has been conducted on the synthesis of related compounds, such as 3'-deamino-4'-epi-3'-hydroxy-daunorubicin and -doxorubicin, showing more activity than their counterparts (Horton, Priebe, & Varela, 1984).
Propriétés
Numéro CAS |
89196-08-7 |
|---|---|
Nom du produit |
3'-Deamino-3'-(3-cyanomorpholin-4-yl)doxorubicin |
Formule moléculaire |
C32H34N2O12 |
Poids moléculaire |
638.6 g/mol |
Nom IUPAC |
4-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]morpholine-3-carbonitrile |
InChI |
InChI=1S/C32H34N2O12/c1-14-27(37)18(34-6-7-44-13-15(34)11-33)8-22(45-14)46-20-10-32(42,21(36)12-35)9-17-24(20)31(41)26-25(29(17)39)28(38)16-4-3-5-19(43-2)23(16)30(26)40/h3-5,14-15,18,20,22,27,35,37,39,41-42H,6-10,12-13H2,1-2H3/t14-,15?,18-,20-,22-,27+,32-/m0/s1 |
Clé InChI |
YIMDLWDNDGKDTJ-QLKYHASDSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6C#N)O |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6C#N)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6C#N)O |
Synonymes |
3'-(3-cyano-4-morpholinyl)-3'-deaminoadriamycin 3'-deamino-3'-(3-cyano-4-morpholinyl)doxorubicin 3'-deamino-3'-(3-cyano-4-morpholinyl)doxorubicin, (S-(8S-cis))-isomer A 489 A-489 cyanomorpholino doxorubicin cyanomorpholinoadriamycin MRA-CN |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



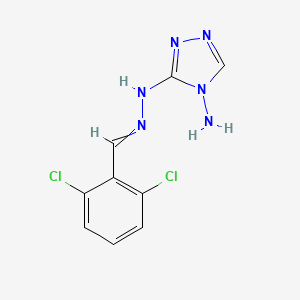
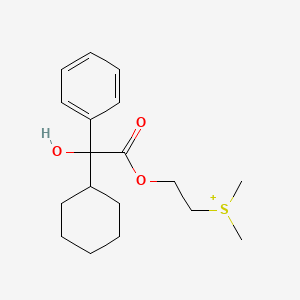
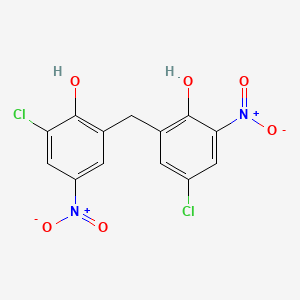
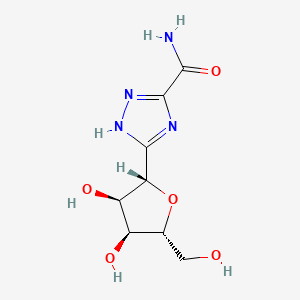
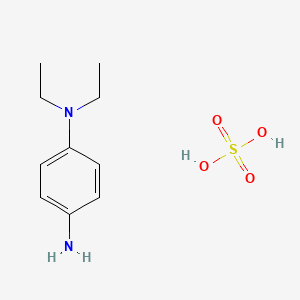
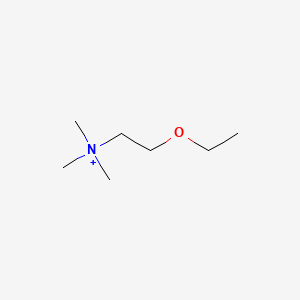
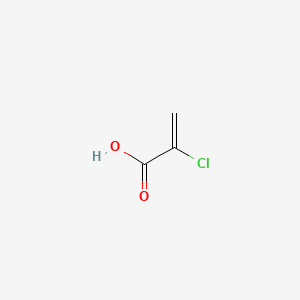
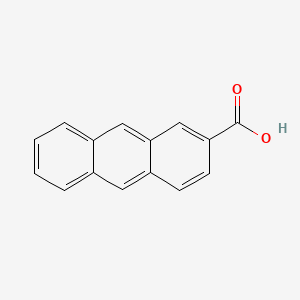
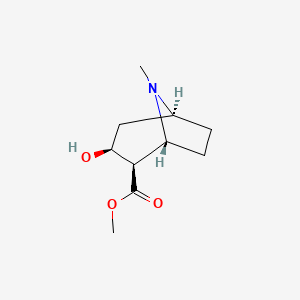
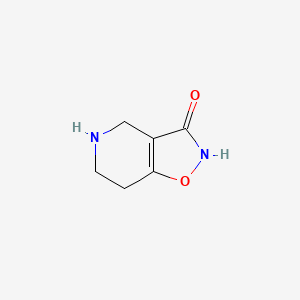
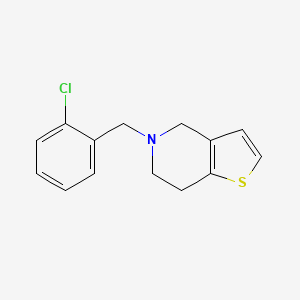
![4,18-Dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone](/img/structure/B1205845.png)
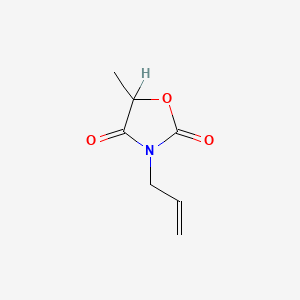
![4-[4-(4-Hydroxyphenyl)-2,3-diisocyanobuta-1,3-dienyl]phenol](/img/structure/B1205850.png)